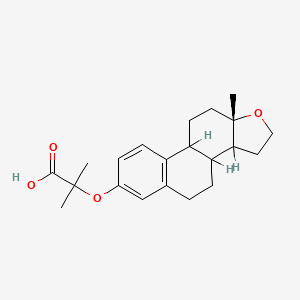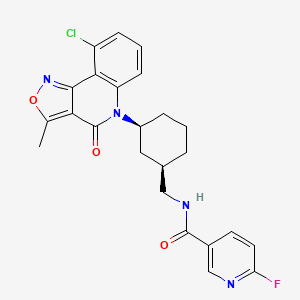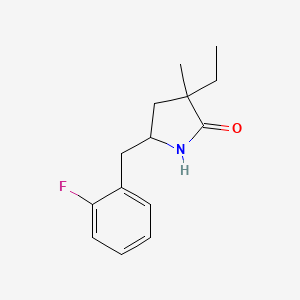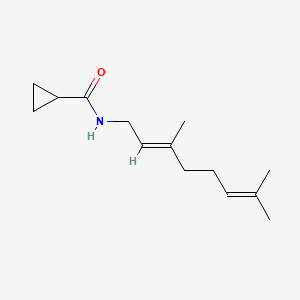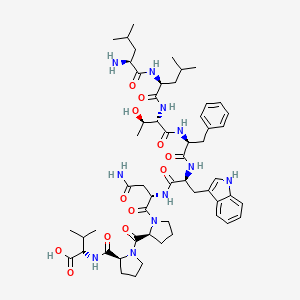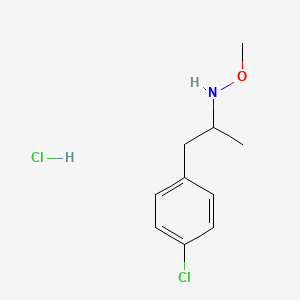![molecular formula C32H34ClF3N2O3S B12777765 (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate CAS No. 128433-68-1](/img/structure/B12777765.png)
(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate is a complex organic molecule. It is known for its vibrant color properties and is often used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by its unique structural features, including the presence of a trifluoromethanesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the chloro and ethenyl groups. The final step involves the addition of the trifluoromethanesulfonate group under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Employed in fluorescence microscopy and as a marker in cellular imaging.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to certain proteins or nucleic acids, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole
- (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride
Uniqueness
The presence of the trifluoromethanesulfonate group in (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased solubility and stability, making it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
128433-68-1 |
|---|---|
Molekularformel |
C32H34ClF3N2O3S |
Molekulargewicht |
619.1 g/mol |
IUPAC-Name |
(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate |
InChI |
InChI=1S/C31H34ClN2.CHF3O3S/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;2-1(3,4)8(5,6)7/h7-14,17-20H,15-16H2,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
BHDWMMMNNQFZQJ-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CC3)Cl)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


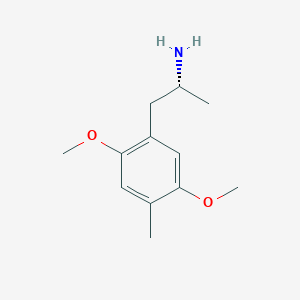
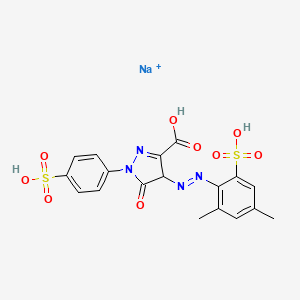
![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
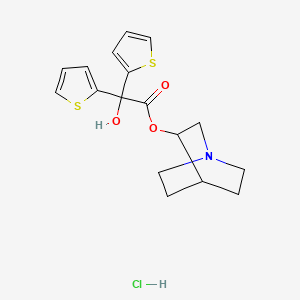

![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)


